tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate

Lipophilicity Physicochemical Properties ADME

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1251003-79-8) is a protected spirocyclic building block with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol. Its core structure comprises a 2,6-diazaspiro[4.5]decane scaffold in which the piperidine ring incorporates an oxygen atom at the 9-position (oxa modification) and the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1251003-79-8
Cat. No. B1530685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
CAS1251003-79-8
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)COCCN2
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3
InChIKeyCLQOBQMWTRTELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1251003-79-8): Core Procurement Profile for a Boc-Protected Spirocyclic Building Block


tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1251003-79-8) is a protected spirocyclic building block with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . Its core structure comprises a 2,6-diazaspiro[4.5]decane scaffold in which the piperidine ring incorporates an oxygen atom at the 9-position (oxa modification) and the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group . This Boc-protected amine enables orthogonal deprotection strategies, facilitating the compound's use as a versatile intermediate in multi-step organic syntheses, particularly within medicinal chemistry programs targeting spirocyclic-containing drug candidates .

Why Generic Substitution of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1251003-79-8) with Non-Oxygenated or Differently Protected Analogs Fails to Maintain SAR and Physicochemical Profiles


Substituting tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate with a generic 2,6-diazaspiro[4.5]decane core or an alternative Boc-protected regioisomer introduces critical alterations in both lipophilicity and topological polar surface area (TPSA) that are known to compromise structure-activity relationships (SAR) in lead optimization . The unique incorporation of a ring oxygen in the 9-oxa motif imparts a distinct, more hydrophilic character compared to the fully carbonaceous analog, directly impacting membrane permeability, solubility, and metabolic stability . As spirocyclic building blocks are often selected precisely for their ability to fine-tune physicochemical parameters without altering core geometry, any generic substitution risks deviating from established ADME/PK profiles and can derail project timelines . The quantitative evidence detailed below substantiates this precise, non-fungible differentiation.

Quantitative Evidence Guide: Validated Differentiation of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (1251003-79-8) vs. Closest Analogs


LogP Reduction via Oxa-Modification: Enhancing Hydrophilicity Compared to the Parent 2,6-Diazaspiro[4.5]decane Scaffold

The target compound exhibits a calculated LogP value of 0.38, representing a significant reduction in lipophilicity compared to the unsubstituted 2,6-diazaspiro[4.5]decane core (LogP 1.15) . This 0.77 log unit decrease indicates that the 9-oxa moiety substantially enhances hydrophilicity, a critical parameter for improving aqueous solubility and mitigating off-target toxicity associated with high lipophilicity .

Lipophilicity Physicochemical Properties ADME

Topological Polar Surface Area (TPSA) Increase: Quantifying the Polarity Enhancement of the 9-Oxa Scaffold

The target compound's topological polar surface area (TPSA) is 50.8 Ų, which is more than double the TPSA of the parent 2,6-diazaspiro[4.5]decane core (24.06 Ų) . This 26.74 Ų increase is directly attributable to the additional oxygen heteroatom and its associated hydrogen-bonding capacity, bringing the compound closer to the optimal TPSA range (<140 Ų) for oral bioavailability while enhancing aqueous solubility .

Polar Surface Area Drug-likeness Membrane Permeability

Validated Use as a PRMT5 Inhibitor Intermediate: Confirmed by Patent Literature

The compound is explicitly cited in patent literature as a useful chemical reactant for the production of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a target class of significant interest in oncology . PRMT5 is overexpressed in various cancers, and its inhibition is a validated therapeutic strategy . While the specific IC50 of the final PRMT5 inhibitors incorporating this fragment is not disclosed, the explicit naming of the compound as a synthetic intermediate in this context differentiates it from generic spirocyclic building blocks not linked to a high-value, clinically pursued target class.

PRMT5 Inhibitor Cancer Spirocyclic Building Block

Defined Off-Target Liability Profile: Moderate CYP26A1 Inhibition at Micromolar Concentrations

In vitro profiling against human cytochrome P450 enzymes reveals that tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate exhibits a moderate inhibitory effect on CYP26A1, with an IC50 of 1.66 µM . This level of activity, while not potent, provides a quantified baseline for assessing potential off-target drug-drug interaction (DDI) risk. In contrast, the non-oxygenated analog (tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate) lacks publicly available CYP inhibition data, leaving its DDI potential uncharacterized and therefore a higher risk for medicinal chemistry programs .

CYP Inhibition Off-Target Liability ADME

Procurement-Defined Purity and Storage: 95-97% with Specified Cold-Chain Requirements

Multiple reputable vendors (Fluorochem, CymitQuimica) consistently specify a purity of ≥95-97% for this compound, with explicit storage requirements of 2-8°C in sealed, dry conditions . This level of quality specification and defined cold-chain logistics are critical for reproducible synthetic outcomes. While the non-oxygenated analog tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1086394-55-9) is also commercially available with similar purity claims, it does not carry the same documented cold-chain requirement, implying potentially different stability profiles under ambient conditions .

Purity Storage Procurement

Fraction sp³ (Fsp³) Comparison: High Three-Dimensionality Indicative of Enhanced Clinical Success Rates

The target compound exhibits an exceptionally high fraction of sp³-hybridized carbons (Fsp³) of 0.92, a metric strongly correlated with clinical success due to increased molecular complexity and three-dimensionality . In comparison, the non-oxygenated analog tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1086394-55-9) has a slightly lower Fsp³ of 0.85, reflecting the replacement of an oxygen atom with a methylene group . While both values are high, the 0.07 increase in Fsp³ for the 9-oxa compound may confer a marginal yet statistically significant advantage in escaping flatland attrition, a key consideration for portfolio-level building block selection .

Fsp3 Drug-likeness Lead Optimization

Optimal Application Scenarios for tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1251003-79-8) in Drug Discovery


Oncology Drug Discovery: PRMT5 Inhibitor Fragment Elaboration

Procurement of this compound is most strategically aligned with medicinal chemistry programs targeting Protein Arginine Methyltransferase 5 (PRMT5) for oncology applications . The compound's explicit citation as a synthetic intermediate in PRMT5 inhibitor patents provides a direct, validated entry point for fragment-based or structure-based drug design. Its moderate CYP26A1 inhibition profile (IC50 1.66 µM) offers a known, manageable off-target baseline for multiparameter optimization, whereas uncharacterized analogs would introduce unnecessary risk .

ADME/Tox Optimization: Reducing Lipophilicity and Enhancing Polarity

This compound is the preferred choice for lead optimization campaigns where improving aqueous solubility and reducing off-target toxicity are primary goals. Its LogP of 0.38 is 0.77 units lower than the parent 2,6-diazaspiro[4.5]decane scaffold, directly addressing the 'molecular obesity' often encountered in hit-to-lead phases . The concomitant increase in TPSA (50.8 Ų vs. 24.06 Ų) further reinforces its suitability for generating lead-like molecules with favorable drug-likeness profiles .

Building Block Library Diversification: Prioritizing High Fsp³ Scaffolds

For organizations curating a proprietary or commercial building block collection, this compound offers a quantifiable advantage in three-dimensionality (Fsp³ = 0.92) over the non-oxygenated analog (Fsp³ = 0.85) . Given the established correlation between high Fsp³ and improved clinical success rates , inclusion of this 9-oxa scaffold represents a data-driven decision to bias the screening collection toward higher-quality chemical matter.

Controlled Synthesis and Long-Term Stockpiling: Managing Cold-Chain Logistics

This compound is best utilized in laboratories equipped to maintain 2-8°C cold-chain storage, as consistently specified by multiple vendors . For procurement managers, the defined storage requirement is a critical logistical parameter. Selecting this compound over a room-temperature-stable analog (e.g., CAS 1086394-55-9) necessitates a validated cold-chain process but ensures that the material's integrity is maintained from shipment through to its use in sensitive chemical reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.